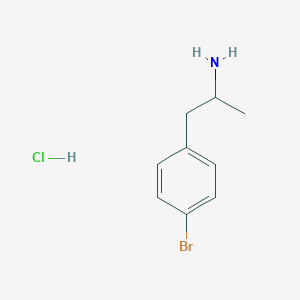

1-(4-Bromophenyl)propan-2-amine hydrochloride

Description

1-(4-Bromophenyl)propan-2-amine hydrochloride is a halogenated phenethylamine derivative characterized by a bromine atom at the para position of the phenyl ring and a secondary amine group attached to a propane backbone. The compound’s molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol . Its structure confers unique physicochemical properties, including moderate solubility in polar solvents like water and ethanol due to the hydrochloride salt form .

Properties

IUPAC Name |

1-(4-bromophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNYQPDJBGATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenyl)propan-2-amine hydrochloride, also known as 4-bromoamphetamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14BrClN

- Molecular Weight : 249.58 g/mol

This compound primarily acts as a monoamine releasing agent. It is structurally related to amphetamines, which are known to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism can lead to various psychoactive effects, including increased alertness and euphoria.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity through various pathways:

- Neurotransmitter Release : It enhances the release of dopamine and serotonin, similar to other amphetamines. This action is crucial for its stimulant effects and potential use in treating attention deficit hyperactivity disorder (ADHD) and depression.

- Antiproliferative Effects : A study demonstrated that compounds with similar structures showed antiproliferative activity against cancer cell lines. For example, certain derivatives exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potential applications in oncology .

- Tubulin Destabilization : Some related compounds have been shown to interact with tubulin, leading to destabilization and subsequent inhibition of cancer cell proliferation. This suggests that this compound could potentially have similar effects .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Antiproliferative Activity : In a recent study, derivatives of 1-(4-Bromophenyl)propan-2-amine were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively by interfering with microtubule dynamics, leading to apoptosis in cancer cells .

- Fragment-Based Drug Discovery : Research utilizing fragment-based approaches identified several active fragments related to 1-(4-Bromophenyl)propan-2-amine that showed promising inhibition rates against specific enzymes involved in cellular metabolism . These findings suggest a broader therapeutic potential beyond its stimulant properties.

Table 1: Biological Activity of Related Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Phenethylamine Derivatives

Key Observations :

- Branched vs. Linear Chains : The dimethyl substitution in (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl introduces steric hindrance, likely reducing receptor binding efficiency compared to the unbranched parent compound .

- Substituent Position : Ortho-substituted analogs like Ortetamine HCl (2-CH₃) exhibit distinct pharmacological profiles (e.g., stimulant activity) compared to para-substituted derivatives .

Physicochemical and Analytical Properties

- Solubility : Brominated derivatives generally exhibit lower aqueous solubility than fluorinated or methoxylated analogs due to increased hydrophobicity .

- Chromatographic Behavior : In thin-layer chromatography (TLC), 1-(4-Methoxyphenyl)propan-2-amine HCl shows an Rf of 0.73 in system TA, whereas halogenated analogs like 1-(4-Bromophenyl)propan-2-amine HCl may exhibit higher retention times due to greater lipophilicity .

- Color Tests : Methoxylated derivatives react with Mandelin’s reagent to produce a green color, while brominated analogs may show altered reactivity due to electronic effects .

Pharmacological and Regulatory Considerations

- Amphetamine Analogs: Compounds like 4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl) are associated with serotonergic activity, suggesting that brominated analogs could interact with monoamine transporters but with modified potency .

- Regulatory Status : Ortetamine HCl is a controlled substance due to its structural similarity to amphetamine, whereas 1-(4-Bromophenyl)propan-2-amine HCl remains unregulated in most jurisdictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.